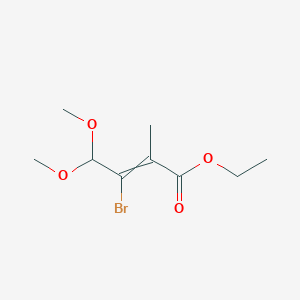![molecular formula C10H13N5O2S B11715839 [(E)-{[4-(dimethylamino)-3-nitrophenyl]methylidene}amino]thiourea](/img/structure/B11715839.png)
[(E)-{[4-(dimethylamino)-3-nitrophenyl]methylidene}amino]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(E)-{[4-(dimethylamino)-3-nitrophenyl]methylidene}amino]thiourea is a chemical compound with the molecular formula C10H14N4S It is known for its unique structure, which includes a dimethylamino group, a nitrophenyl group, and a thiourea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-{[4-(dimethylamino)-3-nitrophenyl]methylidene}amino]thiourea typically involves the reaction of 4-(dimethylamino)benzaldehyde with thiosemicarbazide. The reaction is carried out under reflux conditions in the presence of an appropriate solvent such as ethanol. The product is then purified through recrystallization to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure cost-effective and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
[(E)-{[4-(dimethylamino)-3-nitrophenyl]methylidene}amino]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amino derivatives.
Aplicaciones Científicas De Investigación
[(E)-{[4-(dimethylamino)-3-nitrophenyl]methylidene}amino]thiourea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of [(E)-{[4-(dimethylamino)-3-nitrophenyl]methylidene}amino]thiourea involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(dimethylamino)benzaldehyde thiosemicarbazone
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
- ethyl 4-(dimethylamino)-3-[(E)-[(dimethylamino)methylidene]amino]thieno[2,3-b]pyridine-2-carboxylate
Uniqueness
[(E)-{[4-(dimethylamino)-3-nitrophenyl]methylidene}amino]thiourea stands out due to its combination of a nitrophenyl group and a thiourea moiety, which imparts unique reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C10H13N5O2S |
|---|---|
Peso molecular |
267.31 g/mol |
Nombre IUPAC |
[(Z)-[4-(dimethylamino)-3-nitrophenyl]methylideneamino]thiourea |
InChI |
InChI=1S/C10H13N5O2S/c1-14(2)8-4-3-7(5-9(8)15(16)17)6-12-13-10(11)18/h3-6H,1-2H3,(H3,11,13,18)/b12-6- |
Clave InChI |
CDTMSGWWJJZFEV-SDQBBNPISA-N |
SMILES isomérico |
CN(C)C1=C(C=C(C=C1)/C=N\NC(=S)N)[N+](=O)[O-] |
SMILES canónico |
CN(C)C1=C(C=C(C=C1)C=NNC(=S)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


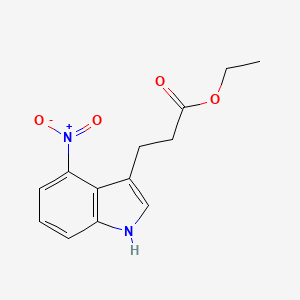

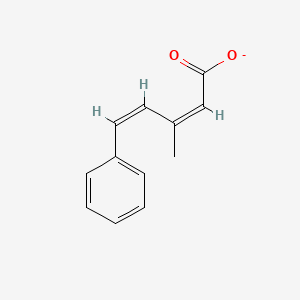
![(2E)-2-[(2Z)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11715792.png)
![4-{2-[(Quinolin-2-yl)methylidene]hydrazin-1-yl}benzoic acid](/img/structure/B11715795.png)
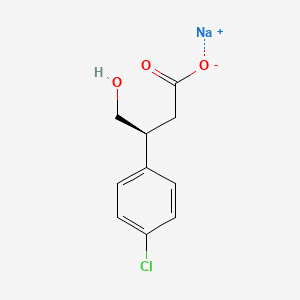
![Methyl 5-Benzyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-6-Carboxylate](/img/structure/B11715811.png)
![N'-[(E)-(2,3,4-trihydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11715817.png)
![3,5-dibromo-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide](/img/structure/B11715818.png)
![2-Fluoro-4-[(trifluoromethyl)sulfonyl]pyridine](/img/structure/B11715828.png)

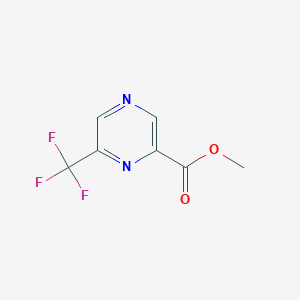
![[3,5-dimethyl-1-(4H-1,2,4-triazol-3-yl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B11715846.png)
